![molecular formula C17H21FN2OS B11988262 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B11988262.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide typically involves the reaction of 4-fluorobenzyl bromide with 2-aminothiazole to form an intermediate, which is then reacted with heptanoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Analyse Chemischer Reaktionen
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within the active site .
Vergleich Mit ähnlichen Verbindungen
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide can be compared with other similar compounds, such as:
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide: This compound has a similar structure but with a thiadiazole ring instead of a thiazole ring.
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide: This compound includes an additional thienyl group, which can alter its chemical and biological properties.
Eigenschaften
Molekularformel |
C17H21FN2OS |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C17H21FN2OS/c1-2-3-4-5-6-16(21)20-17-19-12-15(22-17)11-13-7-9-14(18)10-8-13/h7-10,12H,2-6,11H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
VWKMTNQIKVHJEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.